3-(2-Chloro-benzylamino)-propan-1-ol
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Overview
Description
3-(2-Chloro-benzylamino)-propan-1-ol is an organic compound that features a benzylamine moiety substituted with a chlorine atom at the ortho position and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chlorobenzylamine and 3-chloropropanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-benzylamino)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-benzylamino)-propanone.
Reduction: Formation of 3-(2-Chloro-benzylamino)-propan-1-amine.
Substitution: Formation of 3-(2-Azido-benzylamino)-propan-1-ol or 3-(2-Thio-benzylamino)-propan-1-ol.
Scientific Research Applications
3-(2-Chloro-benzylamino)-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-benzylamino)-propan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylamine: A precursor in the synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol.
3-Chloropropanol: Another precursor used in the synthesis.
Benzylamine: A structurally related compound without the chlorine substitution.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHIXJRENDGCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389989 |
Source
|
Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69739-55-5 |
Source
|
Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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